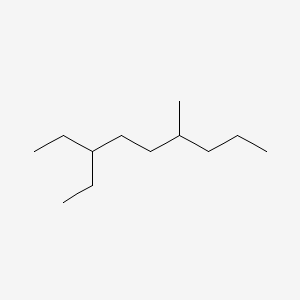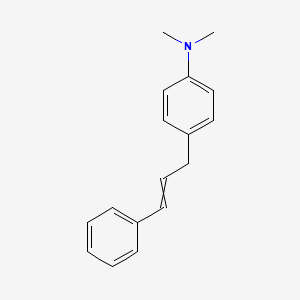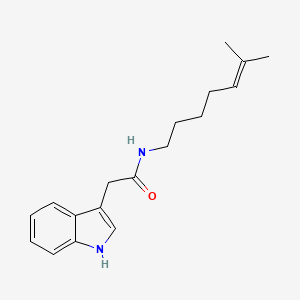
3-Ethyl-6-methylnonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-6-methylnonane is an organic compound classified as an alkane. It is a branched hydrocarbon with the molecular formula C12H26. This compound is part of the larger family of aliphatic hydrocarbons, which are characterized by their lack of aromatic rings. Alkanes like this compound are saturated hydrocarbons, meaning they contain only single bonds between carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Ethyl-6-methylnonane can be achieved through alkylation reactions. One common method involves the reaction of nonane with ethyl and methyl halides under high temperature and the presence of a catalyst to promote the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound typically involves the use of large-scale alkylation processes. These processes are optimized for high yield and purity, often employing advanced catalytic systems and controlled reaction environments to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-6-methylnonane, like other alkanes, primarily undergoes substitution reactions. These reactions often involve the replacement of hydrogen atoms with other atoms or groups of atoms.
Common Reagents and Conditions:
Halogenation: This reaction involves the substitution of hydrogen atoms with halogen atoms (e.g., chlorine or bromine) under the presence of UV light or heat.
Combustion: In the presence of oxygen, this compound undergoes combustion to produce carbon dioxide and water.
Major Products Formed:
Halogenated Alkanes: Products of halogenation reactions.
Carbon Dioxide and Water: Products of combustion reactions.
Scientific Research Applications
3-Ethyl-6-methylnonane has various applications in scientific research, particularly in the fields of chemistry and industry. Its properties as a branched alkane make it a useful model compound for studying hydrocarbon behavior and reactions. Additionally, it can be used as a reference standard in analytical chemistry for the calibration of instruments and validation of analytical methods .
Mechanism of Action
As an alkane, 3-Ethyl-6-methylnonane does not have specific biological activity or molecular targets. Its primary interactions are through physical processes such as solubility and volatility. In chemical reactions, its mechanism of action involves the breaking and forming of carbon-hydrogen and carbon-carbon bonds, facilitated by catalysts or reaction conditions such as heat or light .
Comparison with Similar Compounds
3-Methylnonane: Another branched alkane with a similar structure but different branching pattern.
3-Ethyl-4-methylheptane: A compound with a similar molecular formula but different carbon chain arrangement.
Uniqueness: 3-Ethyl-6-methylnonane is unique in its specific branching pattern, which influences its physical and chemical properties. This distinct structure can affect its boiling point, melting point, and reactivity compared to other similar alkanes.
Properties
CAS No. |
62184-48-9 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
3-ethyl-6-methylnonane |
InChI |
InChI=1S/C12H26/c1-5-8-11(4)9-10-12(6-2)7-3/h11-12H,5-10H2,1-4H3 |
InChI Key |
HYIBWPIYSSTZLB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CCC(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[2-(Pyrrolidin-1-YL)ethoxy]-9H-carbazole](/img/structure/B14548615.png)
![4-{2-[5-(2-Aminophenyl)furan-2-yl]ethenyl}benzonitrile](/img/structure/B14548617.png)


![2,4-Imidazolidinedione, 5-benzoyl-1,3-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14548632.png)
![4-{[(4-Chlorophenyl)carbamoyl]sulfanyl}phenyl acetate](/img/structure/B14548642.png)
![6-Chloro-2-[2-(4-chlorophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14548645.png)

![2H-Indol-2-one, 1,3-dihydro-3-[1-(1H-indol-3-yl)-2-oxopropyl]-](/img/structure/B14548662.png)

